molecular formula C11H11ClFNO B7511164 4-chloro-N-(cyclopropylmethyl)-2-fluorobenzamide

4-chloro-N-(cyclopropylmethyl)-2-fluorobenzamide

Cat. No. B7511164
M. Wt: 227.66 g/mol
InChI Key: HOFUIZKEPAKIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(cyclopropylmethyl)-2-fluorobenzamide, also known as FCPR, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(cyclopropylmethyl)-2-fluorobenzamide is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell growth and inflammation. It also has been shown to modulate the immune system by regulating cytokine production and suppressing T-cell activation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and is well-tolerated in animal models. This compound has been shown to decrease tumor growth and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and protect against neurodegenerative diseases. This compound has been shown to have anti-inflammatory effects and modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-N-(cyclopropylmethyl)-2-fluorobenzamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-chloro-N-(cyclopropylmethyl)-2-fluorobenzamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-fluorobenzamide involves the reaction of 4-chloro-2-fluoroaniline with cyclopropylmethylamine in the presence of a catalyst. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

4-chloro-N-(cyclopropylmethyl)-2-fluorobenzamide has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, this compound has been studied for its neuroprotective effects and ability to improve cognitive function. This compound has also been studied for its potential as an anti-inflammatory agent and its ability to modulate the immune system.

properties

IUPAC Name

4-chloro-N-(cyclopropylmethyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c12-8-3-4-9(10(13)5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFUIZKEPAKIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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